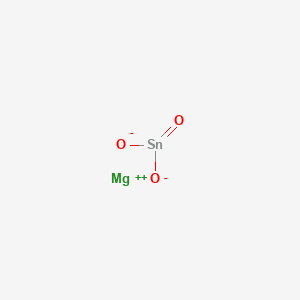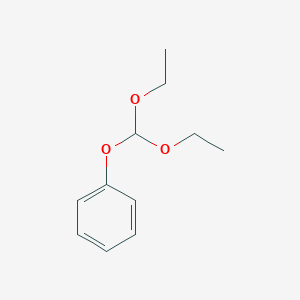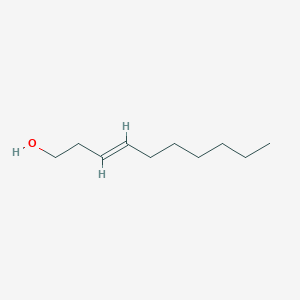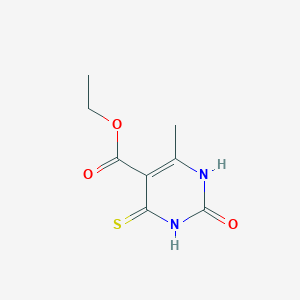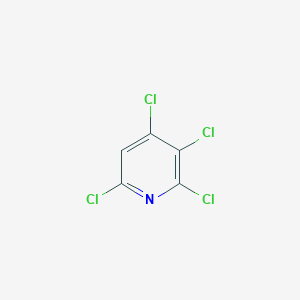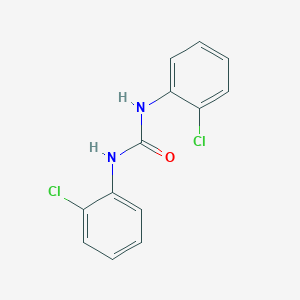
1,3-Bis(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(2-chlorophenyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture and forestry to control the growth of weeds. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is slightly soluble in water and has a melting point of 158-160°C. In
Mechanism Of Action
1,3-Bis(2-chlorophenyl)urea works by inhibiting photosynthesis in plants, which ultimately leads to their death. It does this by blocking the electron transport chain in chloroplasts, which is essential for the production of ATP and NADPH. 1,3-Bis(2-chlorophenyl)urea binds to the D1 protein of photosystem II, which prevents the transfer of electrons from the water-splitting complex to the photosystem II reaction center.
Biochemical And Physiological Effects
1,3-Bis(2-chlorophenyl)urea has been shown to have toxic effects on a wide range of organisms, including plants, animals, and humans. It can cause damage to the liver, kidneys, and reproductive system in animals, and has been linked to cancer in humans. 1,3-Bis(2-chlorophenyl)urea has also been shown to have negative effects on soil microorganisms, which can have a significant impact on soil health and fertility.
Advantages And Limitations For Lab Experiments
1,3-Bis(2-chlorophenyl)urea is a widely used herbicide that is readily available and relatively inexpensive. It has been extensively studied for its effects on plants and the environment, making it a valuable tool for research. However, its toxicity and potential impact on the environment must be carefully considered when using it in lab experiments. Additionally, the use of 1,3-Bis(2-chlorophenyl)urea in research may be limited by regulations and safety concerns.
Future Directions
There are many potential future directions for research on 1,3-Bis(2-chlorophenyl)urea, including its use in the treatment of cancer and other diseases, its impact on soil health and fertility, and its potential for use in sustainable agriculture. Further research is needed to better understand the mechanisms of action of 1,3-Bis(2-chlorophenyl)urea and its potential impact on human health and the environment. New methods of synthesis and formulation may also be developed to improve the efficacy and safety of 1,3-Bis(2-chlorophenyl)urea.
Synthesis Methods
1,3-Bis(2-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline with phosgene, followed by the reaction of the resulting product with urea. The synthesis of 1,3-Bis(2-chlorophenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
1,3-Bis(2-chlorophenyl)urea has been extensively studied for its herbicidal properties and its potential impact on the environment. It has been used in research to investigate the effects of herbicides on soil microorganisms, plant growth, and the ecosystem as a whole. 1,3-Bis(2-chlorophenyl)urea has also been studied for its potential use in the treatment of cancer and other diseases.
properties
CAS RN |
13208-19-0 |
|---|---|
Product Name |
1,3-Bis(2-chlorophenyl)urea |
Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
1,3-bis(2-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |
InChI Key |
FUXMTFVWDZUSSG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Cl)Cl |
Other CAS RN |
13208-19-0 |
Pictograms |
Irritant; Environmental Hazard |
solubility |
0.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





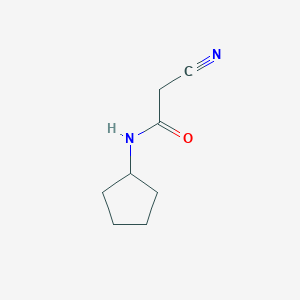
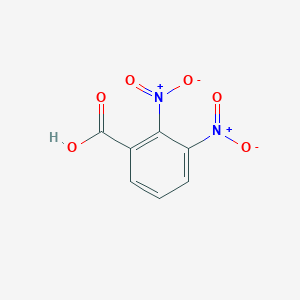
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

